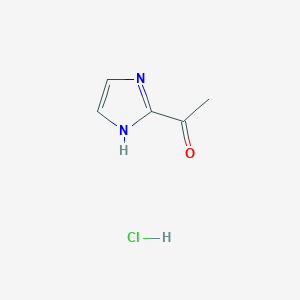

1-(1H-imidazol-2-yl)ethan-1-one hydrochloride

Description

BenchChem offers high-quality 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4(8)5-6-2-3-7-5;/h2-3H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGJCILHFFAGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-52-1 | |

| Record name | 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-imidazol-2-yl)ethan-1-one Hydrochloride (CAS 53981-69-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (also known as 2-acetylimidazole hydrochloride), a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document delves into its physicochemical properties, outlines a proposed synthetic pathway with detailed experimental protocols, and discusses its characterization through various spectroscopic techniques. Furthermore, it explores the potential biological activities and applications of this compound and its derivatives, particularly in the context of drug discovery, drawing upon the known pharmacological relevance of the imidazole scaffold. Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, make it a versatile component in the design of therapeutic agents.[1][2] 1-(1H-imidazol-2-yl)ethan-1-one, and its hydrochloride salt, are valuable synthetic intermediates that provide a reactive handle for the elaboration of more complex imidazole-containing molecules.[3] The presence of the acetyl group at the 2-position of the imidazole ring offers a key site for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.[4] This guide aims to be a comprehensive resource for scientists working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-(1H-imidazol-2-yl)ethan-1-one and its hydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 53981-69-4 | [3][5] |

| Molecular Formula | C₅H₆N₂O·HCl | [3] |

| Molecular Weight | 146.58 g/mol (Hydrochloride Salt) | Calculated |

| 110.11 g/mol (Free Base) | [5][6] | |

| Appearance | White to off-white solid | Generic Supplier Data |

| Melting Point | 136-138 °C (Free Base) | Generic Supplier Data |

| Boiling Point | 269.4 °C (Predicted, Free Base) | [7] |

| Solubility | Soluble in polar solvents such as water and alcohols. | Generic Supplier Data |

| pKa | 11.11 ± 0.10 (Predicted, Free Base) | Generic Supplier Data |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride.

Experimental Protocols

Step 1: N-Protection of Imidazole

-

Rationale: The acidic proton on the imidazole nitrogen can interfere with subsequent reactions, such as lithiation. Therefore, protection of this nitrogen is a crucial first step. A variety of protecting groups can be employed; the choice depends on the specific reaction conditions to be used in subsequent steps.

-

Procedure:

-

To a solution of imidazole in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), add a suitable base (e.g., sodium hydride) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Slowly add a protecting group reagent (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride, SEM-Cl).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected imidazole.

-

Step 2: Lithiation and Acylation

-

Rationale: Direct acylation of the imidazole ring at the 2-position is challenging due to the electronic nature of the ring. A common strategy to overcome this is through a lithiation-acylation sequence.[8]

-

Procedure:

-

Dissolve the N-protected imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

In a separate flask, prepare a solution of an acetylating agent, such as N-acetylpyrrolidine, in anhydrous THF.

-

Slowly add the solution of the acetylating agent to the lithiated imidazole solution at -78 °C.

-

Stir the reaction mixture at -78 °C for several hours, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Deprotection

-

Rationale: The protecting group must be removed to yield the desired 1-(1H-imidazol-2-yl)ethan-1-one. The deprotection conditions will depend on the protecting group used.

-

Procedure (for SEM group):

-

Dissolve the N-protected-2-acetylimidazole in a suitable solvent such as dichloromethane.

-

Add a Lewis acid (e.g., boron trifluoride etherate) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Work up the reaction mixture appropriately, which may involve washing with an aqueous base, followed by extraction and purification.

-

Step 4: Hydrochloride Salt Formation

-

Rationale: The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media.

-

Procedure:

-

Dissolve the purified 1-(1H-imidazol-2-yl)ethan-1-one in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The expected spectroscopic data for 1-(1H-imidazol-2-yl)ethan-1-one are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the acetyl group protons. The imidazole protons would likely appear as two distinct signals in the aromatic region (typically δ 7-8 ppm), while the methyl protons of the acetyl group would appear as a singlet in the upfield region (around δ 2.5 ppm). The NH proton of the imidazole ring may appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.[9][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region (around δ 190 ppm). The carbons of the imidazole ring will appear in the aromatic region (typically δ 115-145 ppm), and the methyl carbon of the acetyl group will be in the upfield region (around δ 25 ppm).[9][10]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1670-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring may appear as a broad band in the region of 3100-3400 cm⁻¹. C-H stretching vibrations of the imidazole ring and the methyl group will be observed around 2900-3100 cm⁻¹.[7][11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 110.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activities and Applications in Drug Development

The imidazole moiety is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][2] While specific biological data for 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is limited in the public domain, the structural motif suggests potential for various biological activities.

Potential Therapeutic Areas

Caption: Potential therapeutic applications of derivatives of 1-(1H-imidazol-2-yl)ethan-1-one.

-

Antimicrobial Activity: Numerous imidazole derivatives have demonstrated potent antimicrobial activity.[12][13] The imidazole ring can interact with key enzymes in microbial pathways or disrupt cell membrane integrity. Derivatives of 1-(1H-imidazol-2-yl)ethan-1-one could be synthesized and screened for their efficacy against various bacterial and fungal strains.

-

Anticancer Activity: The benzimidazole scaffold, a close relative of imidazole, is found in several anticancer drugs.[4][14] These compounds can exert their cytotoxic effects through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases. The acetyl group on 1-(1H-imidazol-2-yl)ethan-1-one provides a convenient point for the synthesis of chalcones and other derivatives that have shown promising anticancer activity.[4]

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, leading to their inhibition. This property has been exploited in the design of various enzyme inhibitors.

-

Immunomodulatory Effects: A structurally related compound, 2-acetyl-4(5)-tetrahydroxybutyl imidazole (THI), has been shown to have immunomodulatory properties.[15] This suggests that derivatives of 1-(1H-imidazol-2-yl)ethan-1-one could also modulate immune responses, a property that is of interest in the treatment of autoimmune diseases and cancer.

Safety and Handling

As a research chemical, 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Its straightforward, albeit multi-step, proposed synthesis and the reactivity of its acetyl group make it an attractive starting material for the generation of compound libraries for biological screening. The known pharmacological importance of the imidazole scaffold further underscores the potential of its derivatives as novel therapeutic agents. This technical guide provides a solid foundation of knowledge for researchers and scientists to effectively and safely utilize this compound in their pursuit of new scientific discoveries and the development of innovative medicines. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives.

References

- SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. HETEROCYCLES, Vol 23, No. 7, 1985.

- Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry.

- The immunomodulatory compound 2-acetyl-4-tetrahydroxybutyl imidazole causes sequestration of lymphocytes in non-lymphoid tissues. Immunology and Cell Biology.

- 1-(1H-IMIDAZOL-2-YL)

- 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL | 53981-69-4. ChemicalBook.

- 2-Acetylimidazole | C5H6N2O | CID 538972. PubChem.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.

- 2-acetylimidazole | CAS 53981-69-4. Santa Cruz Biotechnology.

- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry.

- A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole. BenchChem.

- SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTICANCER EVALUATION OF NOVEL BENZO[D]IMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews.

- Synthesis of new 2-methylimidazole derivatives.

- 2-Acetylimidazole | 53981-69-4. Apollo Scientific.

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- 1-(1H-Imidazol-2-yl)ethanone AldrichCPR. Sigma-Aldrich.

- Interpret

- An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.

- (PDF) 1-(1H-Imidazol-1-yl)ethanone.

- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.

- Method of synthesis of 1-acyl imidazoles.

- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.

- Table of Characteristic IR Absorptions.

- Preparation method of 4-acetylimidazole and its intermediate.

- Preparation of 2-Methylimidazole (I). LookChem.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.

- Imidazole Organic Chemistry: Synthesis, Chemical Reactions and Medicinal Uses. YouTube.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL | 53981-69-4 [chemicalbook.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 2-acetylimidazole | CAS 53981-69-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of 2-Acetylimidazole and 4(5)-Acetylimidazole Isomers

[1]

Executive Summary

The distinction between 2-acetylimidazole (2-AI) and 4-acetylimidazole (4-AI) is a critical competency in medicinal chemistry and ligand design. While they share the molecular formula

-

2-Acetylimidazole: A static regioisomer where the acetyl group is flanked by both nitrogen atoms. It acts as a bidentate (

) chelator. -

4-Acetylimidazole: Exists in rapid equilibrium with 5-acetylimidazole (hence often denoted 4(5)-acetylimidazole ).[1] It functions primarily as a monodentate ligand or bridging scaffold and is a key metabolite in the Maillard reaction (caramel coloring).

Structural Dynamics & Tautomerism

The Tautomeric Trap

The most frequent error in imidazole chemistry is treating the 4- and 5-positions as distinct in unsubstituted systems.

-

Mechanism: The proton on the pyrrole-like nitrogen (

) rapidly migrates to the pyridine-like nitrogen ( -

Consequence: In solution, 4-acetylimidazole and 5-acetylimidazole are chemically equivalent tautomers.[1] The equilibrium constant (

) depends on solvent polarity and temperature. -

2-Acetylimidazole: The substituent is at the

position (between the nitrogens). Proton migration between

Electronic Environment

The acetyl group is a strong electron-withdrawing group (EWG). Its placement dictates the acidity (

| Feature | 2-Acetylimidazole | 4(5)-Acetylimidazole |

| Symmetry | Asymmetric | |

| Inductive Effect | Strongest: EWG withdraws from both N atoms equally.[1] | Asymmetric: EWG is closer to one N in any given tautomer. |

| Basicity | Lower | Higher |

Note: The 2-position is naturally electron-deficient (

of C-H removal is ~33).[1] Acylation further acidifies the N-H bond, making 2-AI a stronger acid than 4-AI.[1]

Synthetic Pathways[1][2]

The synthesis of these isomers requires fundamentally different strategies due to the reactivity profile of the imidazole ring.

Synthesis of 2-Acetylimidazole (Radical Pathway)

Direct Friedel-Crafts acylation fails on imidazole due to the deactivation of the ring upon protonation. The Minisci Reaction is the standard industrial protocol.

-

Mechanism: Nucleophilic radical substitution on a protonated heteroaromatic base.

-

Reagents: Imidazole, Pyruvic acid (or Acetaldehyde + peroxide),

(catalyst),

Synthesis of 4-Acetylimidazole (Oxidative Pathway)

This isomer is difficult to access via direct acylation.[1] It is typically synthesized via the oxidation of side chains or degradation of sugars (Maillard chemistry).

-

Precursor: 4-(1-Hydroxyethyl)imidazole.[1]

-

Reagents:

(selective oxidation of benzylic-like alcohols) or photo-oxidation of histidine derivatives.[1]

Comparative Workflow Diagram

Figure 1: Distinct synthetic logic: Radical substitution for C2 vs. Functional group transformation for C4.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Acetylimidazole (Minisci Method)

Objective: Direct C-H functionalization of imidazole.

-

Preparation: Dissolve imidazole (6.8 g, 100 mmol) in 10% aqueous

(100 mL). -

Catalyst Addition: Add

(0.85 g, 5 mmol) and pyruvic acid (13.2 g, 150 mmol). -

Initiation: Heat to 70°C. Dropwise add a solution of

(34.2 g, 150 mmol) in water over 1 hour. -

Workup: Neutralize with aqueous

to pH 8. Extract with Ethyl Acetate ( -

Purification: Recrystallize from ethanol.

-

Yield: Typically 40-50%.

Protocol B: Synthesis of 4-Acetylimidazole (Oxidation)

Objective: Conversion of secondary alcohol to ketone.[1]

-

Substrate: Suspend 4-(1-hydroxyethyl)imidazole (1.12 g, 10 mmol) in 1,4-dioxane (20 mL).

-

Oxidant: Add activated Manganese Dioxide (

) (4.35 g, 50 mmol). Note: Excess is required for heterogeneous kinetics. -

Reaction: Reflux at 100°C for 4-6 hours. Monitor by TLC (Product is less polar than alcohol).

-

Filtration: Filter hot through a Celite pad to remove Mn species.

-

Isolation: Evaporate solvent under reduced pressure. The residue solidifies upon cooling.

-

Yield: Typically 80-90%.

Self-Validating Characterization (NMR & IR)[1]

To distinguish the isomers without crystal structures, use

| Spectroscopic Feature | 2-Acetylimidazole | 4(5)-Acetylimidazole |

| No signal at ~7.7 ppm . Two protons (H4, H5) appear as a broad singlet or two doublets around 7.1–7.4 ppm.[1] | Signal at ~7.7–7.9 ppm (H2) . One proton (H5) appears at ~7.5 ppm. | |

| ~188 ppm | ~192 ppm | |

| IR (C=O[1] Stretch) | ~1660 cm | ~1670–1680 cm |

| Melting Point | 137–139 °C | 173–175 °C |

Coordination Chemistry & Pharmacology

Ligand Behavior (The Chelation Effect)

The most significant functional difference lies in how these molecules bind metal ions (

-

2-Acetylimidazole (N,O-Chelator): The carbonyl oxygen is proximal to the imidazole nitrogen (

). This geometry allows for the formation of a stable 5-membered chelate ring . -

4-Acetylimidazole (Monodentate): The carbonyl oxygen is too distant from the active nitrogen (

) to chelate the same metal center. It acts as a monodentate ligand or bridges two metal centers (

Figure 2: Topological difference in metal binding. 2-AI forms stable cyclic complexes; 4-AI does not.[1]

Pharmacological Implications[2]

-

4-AI Derivatives: The 4-substituted imidazole scaffold is ubiquitous in H2-receptor antagonists (e.g., Cimetidine analogs) and anticonvulsants.[1] The 4-acetyl group is often reduced or reductively aminated to create bioactive side chains.[1]

-

Toxicity: 4(5)-acetylimidazole is structurally related to THI (2-acetyl-4-tetrahydroxybutylimidazole), a toxic byproduct found in ammonia-processed caramel coloring (Class III/IV).[1][4] This highlights the importance of controlling regioselectivity during the Maillard reaction in food chemistry.

References

-

Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27.

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole reactivity).

-

National Toxicology Program. (2024). "Chemical Information Profile: 4-Methylimidazole and related compounds." [1]

-

Santa Cruz Biotechnology. "4-Acetylimidazole Product Data & Safety."

-

Sigma-Aldrich. "2-Acetylimidazole vs 4-Acetylimidazole Analytical Standards."

2-acetylimidazole hydrochloride safety data sheet (SDS) and handling

Executive Summary & Chemical Identity

2-Acetylimidazole hydrochloride is a functionalized imidazole derivative serving as a critical C2-substituted building block in the synthesis of bioactive heterocycles. Unlike its N-acetyl isomer (1-acetylimidazole), which acts as a labile acyl transfer reagent, the 2-acetyl derivative features a ketone group at the C2 position, offering distinct reactivity for condensation and reductive amination pathways.

The hydrochloride salt form is engineered to enhance water solubility and crystalline stability compared to the free base. However, this modification introduces significant hygroscopicity and acidity , necessitating rigorous environmental controls during handling to prevent hydrolysis-induced degradation or clumping.

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | 2-Acetylimidazole Hydrochloride | 1-(1H-imidazol-2-yl)ethanone HCl |

| Parent CAS | 53981-69-4 | Reference for free base |

| Formula | C₅H₆N₂O[1][2][3][4] · HCl | Stoichiometry 1:1 |

| Molecular Weight | 146.57 g/mol | 110.11 (Base) + 36.46 (HCl) |

| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic |

| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et₂O | Protic solvents stabilize the salt |

| Acidity (pKa) | ~7.0 (Imidazole ring protonation) | Aqueous solution is acidic (pH < 4) |

Risk Assessment & Toxicology (E-E-A-T Analysis)

Expert Insight: The safety profile of this compound is dominated by the hydrochloride moiety. While the imidazole ring is generally a mild irritant, the HCl salt releases protons upon contact with moisture (mucous membranes), leading to immediate irritation.

Hazard Classification (GHS)[5]

-

H319: Causes serious eye irritation.

Toxicological Mechanism

-

Inhalation: The salt is a fine particulate. Upon inhalation, hygroscopic particles lodge in the upper respiratory tract, absorbing local moisture to form an acidic micro-environment. This causes cellular inflammation (H335).

-

Dermal/Ocular: Direct contact protonates cell membrane proteins, leading to denaturation and chemical burns if not washed immediately.

Diagram 1: Hazard Response Logic

This decision tree outlines the immediate response protocols based on exposure type, prioritizing neutralization and dilution.

Strategic Handling Protocol: The "Dry Chain"

Trustworthiness: Standard laboratory weighing often fails with hygroscopic salts, leading to "creeping" weights and sticky spatulas. The following protocol guarantees stoichiometry integrity.

The Challenge: Hygroscopicity

2-Acetylimidazole HCl will absorb atmospheric water rapidly. This alters the effective molecular weight, leading to under-dosing of the reagent in synthesis and potential hydrolysis of the acetyl group over long durations.

Protocol: Inert Atmosphere Weighing

Objective: Transfer solid without exposing it to >40% Relative Humidity (RH).

Equipment:

-

Glovebox (Ideal) or Schlenk Line with Argon/Nitrogen.

-

Pre-dried, tared reaction flask with septum.

-

"Static-Free" spatula (PTFE coated).

Step-by-Step Methodology:

-

Preparation: Dry the storage bottle exterior before opening. If the salt has clumped, do not attempt to crush it in open air; this increases surface area for moisture absorption.

-

The "Schlenk Pour" (If Glovebox unavailable):

-

Flush the receiving flask with Argon for 5 minutes.

-

Maintain a positive flow of Argon.

-

Quickly transfer the solid using a wide-bore powder funnel.

-

Crucial: Do not use a paper weigh boat. Weigh directly into the flask (by difference) or use a glass weighing boat that can be rinsed into the reaction.

-

-

Solvation: Add the solvent (e.g., Methanol, DMF) immediately after closing the system. Do not let the dry solid sit in the flask for extended periods unless under active inert gas flow.

-

Verification: Check the solution clarity. Turbidity often indicates carbonate formation (from CO₂ absorption by wet amine) or hydrolysis.

Storage Standards

-

Temperature: -20°C (Long term) or 2-8°C (Active use).

-

Atmosphere: Store under Argon/Nitrogen.

-

Container: Amber glass with a Parafilm or Teflon-taped seal. Desiccant packs in the secondary container are mandatory.

Synthesis & Application Context

Expertise: Why use this molecule? The C2-acetyl group is a versatile "handle" for building complexity.

2-Acetylimidazole HCl is primarily used to synthesize:

-

Imidazo[1,2-a]pyridines: Via condensation with aminopyridines.

-

Chiral Alcohols: Via enantioselective reduction of the ketone.

-

Schiff Bases: Intermediates for metal coordination complexes.

Diagram 2: Synthetic Utility Workflow

This workflow illustrates the divergence of synthetic pathways from the core 2-acetylimidazole scaffold.

Emergency Response (Spill & Disposal)

Spill Cleanup (Solid)

-

Isolate: Mark the area. Wear N95/P100 respirator and Nitrile gloves (minimum 0.11mm thickness).

-

Neutralize: Do not sweep dry dust (aerosol risk). Cover spill with a paper towel dampened with saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the HCl and prevents dust.

-

Collect: Scoop the wet slurry into a chemical waste container labeled "Basic Organic Solids."

Disposal[6]

-

Never dispose of down the drain. The imidazole moiety may have aquatic toxicity.

-

Dissolve in a combustible solvent and incinerate via a licensed chemical waste contractor.

References

-

PubChem. (n.d.). 2-Acetylimidazole (Compound).[1][2][4][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

TutorChase. (n.d.). Handling Hygroscopic Solutes in the Lab. Retrieved October 26, 2023, from [Link]

-

ResearchGate. (2016). Discussion on Isolating Hygroscopic Salts. Retrieved October 26, 2023, from [Link]

Sources

- 1. 2-acetylimidazole | CAS 53981-69-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Acetylimidazole | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 53981-69-4 Cas No. | 2-Acetylimidazole | Apollo [store.apolloscientific.co.uk]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: 2-Acetylimidazole Hydrochloride – Thermal Stability & Physicochemical Profile

[1]

Executive Summary

2-Acetylimidazole (1-(1H-imidazol-2-yl)ethanone) is a critical heterocyclic building block used in the synthesis of bioactive imidazoles, including enzyme inhibitors and potential amyloidosis therapeutics.[1] Unlike its isomer 1-acetylimidazole (a reactive acetylating agent that hydrolyzes rapidly), 2-acetylimidazole possesses a C-acetyl group, conferring significantly higher hydrolytic and thermal stability.[1]

While the free base is the primary commercial form, the hydrochloride salt is frequently generated in situ during acidic workups or used to enhance aqueous solubility during formulation.[1][2] This guide provides the definitive thermal characterization of the compound, addressing the critical data gap regarding the salt's specific melting behavior and establishing protocols for its handling.[1][2]

Chemical Identity & Structural Logic[1][2]

The stability of acetylimidazoles is dictated by the position of the acetyl group.[1] It is imperative to verify the isomer identity before thermal processing.[1][2]

Structural Comparison (Graphviz Visualization)

The following diagram illustrates the structural difference and the resulting stability implications.

Key Identifiers

| Property | 2-Acetylimidazole (Free Base) | 2-Acetylimidazole Hydrochloride |

| CAS Number | 53981-69-4 | 61985-25-9 (Ref.[1][3] 1) |

| Formula | C₅H₆N₂O | C₅H₆N₂O · HCl |

| MW | 110.11 g/mol | 146.57 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic white/yellowish powder |

| Basicity (pKa) | ~3.9 (Predicted) | N/A (Salt form) |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: The pKa of 2-acetylimidazole is significantly lower than imidazole (pKa ~7.[2]0) due to the electron-withdrawing nature of the carbonyl group at the C2 position.[1] This makes the HCl salt prone to dissociation in weak bases.[1][2]

Physicochemical Profile: Melting Point & Thermal Data[1][2][4]

The thermal behavior of 2-acetylimidazole hydrochloride is complex due to the potential for dehydrochlorination (loss of HCl gas) prior to or during melting.[1]

Melting Point Data[1][2][3]

| Form | Melting Point ( | Thermal Event Type | Source |

| Free Base | 103 – 104 °C | Sharp Endotherm (Fusion) | Literature (Ref. 2, 3) |

| HCl Salt | > 160 °C (Est.) | Broad Endotherm w/ Decomposition | Analogous Imidazoles* |

*Direct experimental

Thermal Stability Analysis (TGA/DSC)

-

Free Base Stability: Stable up to its melting point (103°C).[1][2] Above 150°C, it exhibits significant volatility and sublimation potential before gross decomposition.[1][2]

-

HCl Salt Stability:

-

Dehydration: Hygroscopic samples will show a broad endotherm at 60–100°C (water loss).[1][2]

-

Dehydrochlorination: Onset typically >150°C. The salt lattice breaks down, releasing HCl gas and reverting to the free base or degrading further.[1][2]

-

Processing Implication: Do not heat the salt above 120°C during drying processes; use vacuum drying at lower temperatures (40–50°C).

-

Experimental Protocol: Thermal Characterization

To accurately determine the thermal stability of your specific batch of 2-acetylimidazole HCl, the following self-validating protocol is recommended. This method accounts for the compound's hygroscopicity and sublimation potential.[1][2]

Differential Scanning Calorimetry (DSC) Workflow

Objective: Distinguish between moisture loss, melting, and decomposition.[1][2]

-

Sample Prep: Weigh 2–5 mg of 2-acetylimidazole HCl into a Tzero hermetic aluminum pan .

-

Pinhole Lid: If analyzing decomposition specifically, use a lid with a laser-drilled pinhole to allow gas escape without pan rupture.[1][2]

-

Ramp Profile:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Purge gas: Nitrogen (50 mL/min).

-

-

Data Interpretation:

Stability Decision Tree (Graphviz)

Use this logic flow to determine if your material is suitable for high-temperature processing (e.g., hot-melt extrusion).[1][2]

Implications for Drug Development[1][2][5]

Storage and Handling[1]

-

Hygroscopicity: The HCl salt is significantly more hygroscopic than the free base.[1][2] It must be stored in desiccated, tightly sealed containers. Moisture uptake can lead to hydrolysis of the acetyl group over extended periods (months), although the C-acetyl bond is robust.[1][2]

-

Acidity: Aqueous solutions will be acidic.[1][2] Ensure compatibility with acid-sensitive excipients (e.g., certain carbonates or stearates) in solid dosage forms.[1][2]

Formulation Strategy

If the melting point of the HCl salt (~160°C+) is too high for a specific formulation process (e.g., lipid matrix embedding), consider using the free base (MP 103°C) if the solubility profile permits.[1][2] The free base offers a lower processing temperature window, reducing the risk of thermal degradation.[1][2]

References

-

Chemsrc. (2025).[1][2] 1-(1H-Imidazol-2-yl)ethanone hydrochloride (CAS 61985-25-9).[1][3] Retrieved from [Link][2]

-

PubChem. (2025).[1][2] 2-Acetylimidazole (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][2]

-

Ernst, W. E. (1965).[1][2] Method of synthesis of 1-acyl imidazoles. U.S. Patent 3,197,476.[1][2][4] (Describes comparative properties of acetylimidazoles). Retrieved from

-

Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.[1][2] (Authoritative text on imidazole thermal stability and salt formation).

Methodological & Application

Application Note: Reductive Amination of 2-Acetylimidazole Hydrochloride

[1]

Target Audience:Abstract & Strategic Analysis

This application note details the protocol for the reductive amination of 2-acetylimidazole hydrochloride using sodium cyanoborohydride (

The Chemical Challenge: The "Salt" Factor

The starting material is supplied as a hydrochloride salt (2-acetylimidazole·HCl). This presents a specific chemical challenge that distinguishes this protocol from standard ketone reductive aminations:

-

Acidity vs. Stability:

is stable at pH 7 but hydrolyzes rapidly at pH < 3, releasing toxic HCN gas.[1] The HCl salt of the starting material creates a strongly acidic environment when dissolved in methanol. -

Imine Formation: The formation of the imine intermediate requires a slightly acidic catalyst (pH 5–6), but the medium cannot be so acidic that the amine nucleophile is fully protonated (ammonium form), rendering it non-nucleophilic.

-

Regiochemistry: 2-Acetylimidazole possesses a free N-H at the 1-position.[1] While generally less reactive than the amine partner, maintaining correct pH prevents unwanted N-alkylation or side reactions.[1]

The Strategy: We utilize a "Buffered One-Pot" approach. We will neutralize the inherent HCl using the amine partner (or an auxiliary base) to reach the optimal pH 6.0–7.0 window before introducing the hydride source.

Safety Pre-requisites (CRITICAL)

DANGER: CYANIDE HAZARD Sodium cyanoborohydride generates Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.[1]

-

Engineering Controls: All operations, including weighing and workup, must be performed in a functioning chemical fume hood.[1]

-

Waste Management: Do not pour reaction mixtures directly into acidic waste streams.[1] Quench all glassware and reaction waste with basic sodium hypochlorite (bleach) solution to oxidize cyanide to cyanate before disposal.[1]

-

PPE: Standard PPE plus double-gloving is recommended.[1] Keep a cyanide antidote kit accessible if mandated by your facility's safety officer.[1]

Experimental Protocol

Materials

-

Substrate: 2-Acetylimidazole Hydrochloride (MW: 146.57 g/mol )[1]

-

Amine Partner: Primary or Secondary Amine (1.2 equiv)

-

Reductant: Sodium Cyanoborohydride (

) (1.5 equiv)[1][2] -

Solvent: Anhydrous Methanol (MeOH)

-

Additives: Triethylamine (

) (if needed), Glacial Acetic Acid (AcOH), Molecular Sieves (3Å, activated).

Step-by-Step Methodology

Phase 1: Imine Formation (The Equilibrium)

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add activated 3Å molecular sieves (approx. 200 mg per mmol substrate).[1]

-

Solvation: Add 2-Acetylimidazole HCl (1.0 equiv) and suspend in Anhydrous Methanol (concentration ~0.2 M).

-

Note: The salt may not fully dissolve immediately.[1]

-

-

Amine Addition & Neutralization: Add the Amine Partner (1.2 equiv).[1]

-

Checkpoint: Check the pH of the solution using wet pH paper.

-

Scenario A (Basic Amine): If the amine is a strong free base, it will neutralize the HCl. Target pH is 6–7.[1]

-

Scenario B (Amine Salt): If using an amine hydrochloride, add Triethylamine (1.0 equiv) to liberate the free amine.

-

Adjustment: If pH < 5, add

dropwise.[1] If pH > 8, add Glacial AcOH dropwise.[1] Ideal pH is 6.5.

-

-

Equilibration: Stir the mixture at Room Temperature (RT) for 2–4 hours.

-

Why: This allows the ketone to dehydrate to the imine/iminium species. The sieves trap the generated water, driving the equilibrium forward.

-

Phase 2: Selective Reduction[3]

-

Reduction: Cool the mixture to 0°C (ice bath). Add

(1.5 equiv) in one portion.[1][2]-

Caution: Minor gas evolution may occur.[1]

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Monitoring: Monitor by TLC or LC-MS.[1] Look for the disappearance of the ketone (

for free base) and appearance of the amine product.

-

Phase 3: Workup & Purification

-

Quench: CAREFULLY quench the reaction by adding 1N NaOH (aq) until pH > 10.

-

Why: High pH stabilizes the cyanide ion (preventing HCN) and liberates the product amine from its boron complex.

-

-

Extraction: Dilute with water and extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

-

Note: Imidazole derivatives are polar.[1] If the product remains in the aqueous phase, use n-Butanol or saturate the aqueous layer with NaCl.

-

-

Cyanide Removal (Wash): Wash the combined organic layers with saturated

followed by Brine .[1] -

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: Purify via Flash Column Chromatography.

-

Eluent: DCM/MeOH/

(e.g., 90:9:1) is typically required due to the polarity of the imidazole amine.[1]

-

Reaction Mechanism & Logic

The following diagram illustrates the pathway, highlighting the critical role of pH in the selective reduction of the iminium ion over the ketone.

Figure 1: Mechanistic pathway of the Borch reduction. Note that

Optimization & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Conversion | pH too high (Basic) | Imine formation is acid-catalyzed.[1] Add 1-2 drops of Glacial Acetic Acid to adjust pH to 6.[1]0. |

| No Reaction | pH too low (Acidic) | The amine nucleophile is fully protonated ( |

| Ketone Reduction (Alcohol byproduct) | pH too low (< 4) | At low pH, |

| Stalled Reaction | Water in solvent | Water hydrolyzes the imine back to the ketone. Ensure MeOH is anhydrous and use fresh Molecular Sieves.[1] |

| Product stuck in Aqueous | High Polarity | The imidazole-amine product is very polar.[1] Do not use simple ether extraction.[1] Use DCM/MeOH or n-Butanol.[1] |

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Organic Chemistry Portal. (n.d.).[1] Sodium Cyanoborohydride - Reagent Profile. [Link][1]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions. [Link]

Application Note: Synthesis of Bioactive Imidazole-Based Chalcones via Claisen-Schmidt Condensation of 1-(1H-imidazol-2-yl)ethan-1-one

Executive Summary & Strategic Rationale

This guide details the synthesis of imidazole-based chalcones utilizing 1-(1H-imidazol-2-yl)ethan-1-one (2-acetylimidazole) as the nucleophilic ketone component. While traditional chalcone synthesis often employs acetophenone and imidazole carboxaldehydes, reversing this connectivity by using 2-acetylimidazole allows for the exploration of novel chemical space around the "privileged" imidazole scaffold.

Scientific Value: Imidazole-chalcone hybrids exhibit potent biological activities, including:

-

Tubulin Polymerization Inhibition: Mimicking combretastatin A-4 to arrest cell cycles at the G2/M phase [1].[1]

-

Antimicrobial Action: Disrupting biofilm formation in resistant strains like S. aureus and C. albicans [2].

Synthetic Challenge:

The primary challenge in this synthesis is the amphoteric nature of the starting material. 1-(1H-imidazol-2-yl)ethan-1-one possesses a labile proton at the N1 position (

Chemical Strategy & Mechanism[2][3][4][5]

Mechanistic Pathway

The reaction proceeds via a Claisen-Schmidt condensation .[2][3][4] Unlike simple acetophenones, the stoichiometry of the base is critical here.

-

N-Deprotonation: The first equivalent of base removes the imidazole N-H proton, forming an imidazolide anion.

-

Enolate Formation: A second equivalent (or equilibrium excess) abstracts an

-proton from the acetyl group. -

Aldol Addition: The enolate attacks the electrophilic carbonyl of the aromatic aldehyde.

-

Elimination: Dehydration (

mechanism) yields the -

Reprotonation: The final product exists as a salt until acidic workup restores the neutral imidazole ring.

Reaction Visualization

Caption: Step-wise mechanistic flow from dual deprotonation to final neutralization.

Experimental Protocols

Protocol A: Conventional Base-Catalyzed Synthesis (High Purity)

Recommended for library synthesis and initial characterization.

Reagents:

-

1-(1H-imidazol-2-yl)ethan-1-one (1.0 eq)

-

Substituted Benzaldehyde (1.1 eq)[5]

-

Sodium Hydroxide (NaOH) (2.5 eq) – Note excess to handle N-H acidity.

-

Ethanol (Absolute) or Methanol.

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1-(1H-imidazol-2-yl)ethan-1-one (5 mmol) in Ethanol (10 mL).

-

Base Addition: Add an aqueous solution of NaOH (40% w/v, 12.5 mmol) dropwise at 0°C. Stir for 15 minutes. Observation: The solution may darken or become slightly turbid as the salt forms.

-

Aldehyde Addition: Add the substituted benzaldehyde (5.5 mmol) slowly.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:2).

-

Workup (Critical Step):

-

Pour the reaction mixture into crushed ice (approx. 50g).

-

The mixture will likely be basic (pH > 12).

-

Neutralization: Dropwise add dilute HCl (1M) or Acetic Acid until pH reaches ~7.0–7.5. Precipitation of the neutral chalcone should occur immediately.

-

-

Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from Ethanol/Water.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for rapid screening and electron-deficient aldehydes.

Reagents:

-

1-(1H-imidazol-2-yl)ethan-1-one (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Piperidine (Catalytic, 5 drops) or KOH on Alumina support.

-

Solvent: Minimal Ethanol (1-2 mL) or Solvent-free.

Procedure:

-

Mix the ketone and aldehyde in a microwave process vial.

-

Add catalytic piperidine.

-

Irradiate at 150W, 60–80°C for 2–5 minutes.

-

Cool to RT. Add cold water and scratch the vessel to induce crystallization.

-

Filter and recrystallize.[6]

Characterization & Data Analysis

Expected NMR Signatures

The hallmark of a successful synthesis is the appearance of the

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnosis |

| -NH (Imidazole) | 13.0 – 13.5 | Broad Singlet | N/A | Disappears with |

| 7.6 – 7.8 | Doublet | 15.5 – 16.0 Hz | Indicates trans geometry. | |

| 7.9 – 8.2 | Doublet | 15.5 – 16.0 Hz | Deshielded by carbonyl resonance. | |

| Imidazole C4/C5 | 7.1 – 7.4 | Singlets/Doublets | ~1.5 Hz | Characteristic heteroaromatic region. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate on Ice | Product remains as Na-salt (soluble). | Ensure pH is adjusted to ~7.0 using dilute HCl. Do not over-acidify (< pH 4) or the imidazole will protonate and dissolve. |

| Low Yield | Cannizzaro reaction of aldehyde. | Reduce base concentration or switch to Protocol B (Piperidine). |

| Oily Product | Impurities or mixed isomers. | Recrystallize from Methanol instead of Ethanol; induce nucleation by scratching. |

Biological Context & SAR Workflow[9]

To validate the utility of the synthesized compounds, the following Structure-Activity Relationship (SAR) workflow is recommended.

Caption: Workflow for transitioning from synthesis to bioactive lead identification.

References

-

Alshammari, M. B., et al. (2025). "Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors."[1] Bioorganic Chemistry.

-

Kamel, R. J., et al. (2025).[7] "Synthesis, Characterization, and Molecular Docking Studies of Chalcone-Based Imidazole Derivatives as Potential Antioxidant Agents." ResearchGate.[7][8]

-

BenchChem Application Note. "1-(4-Methyl-1H-imidazol-2-yl)ethanone in the Synthesis of Bioactive Molecules."

-

Rahman, M., et al. (2012).[9] "Synthesis of Chalcones via Claisen-Schmidt Condensation." Journal of Chemical Research.

Sources

- 1. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. praxilabs.com [praxilabs.com]

- 3. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

Application Note: Grignard Reaction Conditions for 2-Acetylimidazole Hydrochloride Substrates

Abstract

This application note provides a detailed guide for performing Grignard reactions on 2-acetylimidazole hydrochloride, a substrate class presenting unique challenges for carbon-carbon bond formation. Due to the presence of two acidic protons—one on the imidazole ring and one from the hydrochloride salt—standard Grignard protocols must be significantly modified. We will explore the underlying chemical principles, strategic considerations for overcoming these challenges, and provide a robust, step-by-step protocol for the successful synthesis of tertiary alcohols from this substrate using an in-situ deprotonation strategy with excess Grignard reagent. This guide is intended for researchers in medicinal chemistry and drug development who frequently encounter N-heterocyclic compounds.

Introduction: The Challenge of Acidic Protons in Grignard Chemistry

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds by adding an organomagnesium halide to a carbonyl electrophile.[1][2] The Grignard reagent (R-MgX) is not only a potent nucleophile but also an extremely strong base.[3][4] This dual reactivity is precisely what complicates its application to substrates bearing acidic protons, such as alcohols, amines, and certain N-heterocycles.

2-Acetylimidazole hydrochloride presents a formidable challenge due to two distinct sources of acidity:

-

The Imidazole N-H Proton: The proton on the imidazole nitrogen is acidic and will readily react with the Grignard reagent in a non-productive acid-base quenching reaction.[5]

-

The Hydrochloride Salt: The substrate is supplied as a hydrochloride salt, meaning an additional equivalent of acid (HCl) is complexed with the basic nitrogen of the imidazole ring. This proton is highly acidic and will consume a full equivalent of the Grignard reagent.

Consequently, a naive application of one equivalent of Grignard reagent will result in complete failure, yielding only the starting material after work-up, as the reagent is entirely consumed by deprotonation events before it can attack the electrophilic ketone carbonyl.

Strategic Approach: In-situ Deprotonation with Excess Reagent

To achieve a successful reaction, the acidic protons must be neutralized before nucleophilic addition can occur. While strategies like N-protection (e.g., with a trityl or sulfamoyl group) are viable, they add steps to the synthetic sequence.[6] A more direct and atom-economical approach is to use a sacrificial excess of the Grignard reagent itself to serve as both a base and a nucleophile.

The stoichiometry is critical:

-

1.0 equivalent of Grignard reagent is consumed to neutralize the hydrochloride proton.

-

1.0 equivalent of Grignard reagent is consumed to deprotonate the imidazole N-H, forming an imidazolyl magnesium bromide species.

-

1.0 equivalent of Grignard reagent is required for the nucleophilic addition to the ketone carbonyl.

Therefore, a minimum of 3.0 equivalents of the Grignard reagent is theoretically required. In practice, using 3.5 to 4.0 equivalents is recommended to account for any adventitious moisture and to drive the reaction to completion.[7]

Mechanistic Pathway

The reaction proceeds through a defined sequence of events, which must be managed through careful control of reaction conditions.

Caption: Reaction mechanism for the Grignard addition.

Detailed Experimental Protocol

This protocol describes the addition of methylmagnesium bromide to 2-acetylimidazole hydrochloride as a representative example.

3.1 Materials and Reagents

-

2-Acetylimidazole hydrochloride

-

Methylmagnesium bromide solution (e.g., 3.0 M in Diethyl Ether)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

3.2 Equipment

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Addition funnel (optional, for larger scale)

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

3.3 Step-by-Step Procedure

Reaction Setup:

-

Assemble the three-neck flask with a stir bar, a septum, and a condenser with a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Once cool, add 2-acetylimidazole hydrochloride (1.0 eq) to the flask.

-

Add anhydrous THF via syringe to dissolve the substrate. Stir to ensure complete dissolution.

-

Cool the reaction flask to 0 °C using an ice-water bath.

Grignard Addition: 5. Slowly add methylmagnesium bromide (3.5 eq) dropwise via syringe over 20-30 minutes. Causality: A slow, controlled addition is crucial to manage the exotherm from the initial acid-base reactions and to prevent side reactions. 6. Observe the reaction mixture for gas evolution (methane) as the Grignard reagent neutralizes the acidic protons. 7. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The product should be more nonpolar than the starting material.

Quench and Work-up: 9. Once the reaction is complete, cool the flask back down to 0 °C. 10. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Causality: NH₄Cl is a mild proton source that protonates the alkoxide product without causing potential acid-catalyzed degradation, which can occur with strong acids like HCl.[8] An initial vigorous reaction is expected as the excess Grignard reagent is quenched. 11. Continue adding the NH₄Cl solution until no more gas evolves and the solids begin to dissolve or form a manageable slurry. 12. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. 13. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. 14. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: 15. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure tertiary alcohol product.

Caption: Troubleshooting decision tree for the reaction.

References

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. Journal of Organic Chemistry, 71, 4659-4662. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

Quora. (2016). Why is the Grignard reagent usually prepared in excess?[Link]

-

Sławiński, J. et al. A general route to 4-substituted imidazoles. ResearchGate. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

Science Forums. (2009). imidazole and grignard rxn. [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard Reagents [sigmaaldrich.com]

- 5. imidazole and grignard rxn - Organic Chemistry - Science Forums [scienceforums.net]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Protocol: Conversion of 2-Acetylimidazole Hydrochloride to Free Base

Introduction & Scientific Context

The conversion of 2-acetylimidazole hydrochloride (CAS: 53981-69-4 (base)) to its free base form is a fundamental yet critical operation in synthetic organic chemistry. While the hydrochloride salt is often preferred for commercial storage due to its enhanced stability and shelf-life, the free base is frequently required for downstream applications such as nucleophilic addition, metal-ligand coordination, or pKa-dependent biological assays.

Chemical Identity & Properties

It is imperative to distinguish between the target compound and its isomers, particularly 1-acetylimidazole (N-acetyl), which is a labile acetylating agent.

| Property | 2-Acetylimidazole (Target) | 1-Acetylimidazole (Isomer) |

| Structure | C-acetyl (Carbon-2 position) | N-acetyl (Nitrogen-1 position) |

| CAS (Free Base) | 53981-69-4 | 2466-76-4 |

| Stability | Moderate; stable to hydrolysis at neutral pH. | Labile; hydrolyzes rapidly in water. |

| pKa (Conjugate Acid) | ~4.0 - 5.0 (Estimated)* | ~3.5 |

| Physical State | Solid (often low-melting) or viscous oil. | Crystalline Solid (mp 102–105 °C). |

*Note: The electron-withdrawing acetyl group at the C2 position significantly lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~6.95).

The Challenge: Water Solubility

Small imidazole derivatives are notoriously water-soluble, even in their free base form. The "standard" extraction protocol often fails due to poor partition coefficients (

Materials & Equipment

Reagents

-

Starting Material: 2-Acetylimidazole Hydrochloride.

-

Base: Saturated Sodium Bicarbonate (

) solution or 2M Sodium Hydroxide (-

Recommendation: Use

or

-

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

-

Choice: DCM is generally preferred for imidazoles due to better solvation of the polar heterocycle.

-

-

Additives: Sodium Chloride (NaCl), solid, reagent grade.

-

Drying Agent: Anhydrous Sodium Sulfate (

) or Magnesium Sulfate (

Equipment

-

pH Meter or broad-range pH paper (0–14).

-

Separatory funnel.[1]

-

Rotary evaporator with water bath (< 40 °C).

-

Vacuum pump (high vacuum) for final drying.

Detailed Protocol: Aqueous Neutralization & Extraction[1][2][3]

This method is the "Gold Standard" for converting hydrophilic salts. It relies on the common ion effect to force the organic free base out of the aqueous phase.

Step-by-Step Methodology

Phase 1: Dissolution & Neutralization

-

Dissolution: Weigh the 2-acetylimidazole hydrochloride into a beaker. Add the minimum volume of distilled water required to fully dissolve the solid.

-

Why? Minimizing initial water volume reduces the absolute amount of compound lost to the aqueous layer during extraction.

-

-

pH Adjustment: Place the beaker in an ice-water bath (0–5 °C). Slowly add saturated

or 10%-

Target: Adjust pH to 9.0 – 10.0 .[1]

-

Mechanism: The pKa of the protonated 2-acetylimidazole is likely < 6. Raising the pH to > 9 ensures > 99.9% exists as the free base (

).

-

-

Salting Out (Critical Step): Add solid NaCl to the aqueous solution until no more dissolves (saturation). Stir for 10 minutes.

-

Effect: This increases the ionic strength of the aqueous layer, disrupting the hydration shell of the organic free base and driving it into the organic phase (Hofmeister effect).

-

Phase 2: Extraction

-

Solvent Addition: Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM) (approx.[1] equal volume to the aqueous layer).

-

Equilibration: Shake vigorously for 1–2 minutes, venting frequently. Allow layers to separate.[1]

-

Observation: The organic layer (bottom) contains the free base.[1]

-

-

Repeat Extraction: Collect the organic layer. Re-extract the aqueous layer 3 to 4 times with fresh portions of DCM.

-

Note: Due to water solubility, a single extraction is insufficient.

-

Phase 3: Isolation

-

Drying: Combine all organic extracts. Wash once with a small volume of brine (saturated NaCl). Dry the organic phase over anhydrous

for 15–20 minutes. -

Filtration: Filter off the drying agent into a tared round-bottom flask.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap). Keep bath temperature < 40 °C to prevent thermal degradation.

-

Final Drying: Dry the residue under high vacuum (0.1 mbar) for at least 2 hours to remove trace solvent and moisture.

Workflow Visualization (DOT)

Caption: Figure 1. Optimized workflow for the conversion of 2-acetylimidazole HCl to free base using salting-out assisted extraction.

Validation & Quality Control

Every protocol must be self-validating. Use the following checkpoints to confirm the success of the conversion.

Checkpoint 1: 1H-NMR Spectroscopy

This is the definitive method.

-

HCl Salt: Typically shows broad exchangeable protons (NH) downfield (> 10 ppm) and distinct chemical shifts for the imidazole ring protons due to the positive charge.

-

Free Base:

-

Absence of Counter-ion: No broad peaks associated with HCl/water complexes.

-

Chemical Shift: The imidazole ring protons (H4, H5) will shift upfield (lower ppm) compared to the salt form due to increased electron density in the ring.

-

Integration: Verify the ratio of the acetyl methyl group (singlet, ~2.6 ppm) to the aromatic protons.

-

Checkpoint 2: Silver Nitrate Test (Qualitative)

-

Dissolve a small amount of product in water.[1] Acidify slightly with nitric acid. Add

. -

Positive Result (Failure): Thick white precipitate (

) indicates residual hydrochloride. -

Negative Result (Success): Clear solution or very faint turbidity indicates successful removal of chloride.

Checkpoint 3: Physical State

-

2-Acetylimidazole free base may isolate as a viscous oil that solidifies upon standing or trituration with cold ether/hexane.

-

If it remains an oil, ensure no solvent is trapped (check NMR).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | High water solubility of free base. | 1. Increase NaCl saturation.2. Use Continuous Liquid-Liquid Extraction (e.g., Kutscher-Steudel) for 12+ hours.3. Switch solvent to Chloroform/Isopropanol (3:1). |

| Product is Oily | Trace solvent or supercooling. | Triturate with cold pentane or diethyl ether to induce crystallization. Dry under high vacuum. |

| Residual Salt | Incomplete extraction or wet drying agent. | Redissolve in dry DCM, filter through a fresh pad of Celite/Na2SO4, and re-evaporate. |

| Degradation | pH too high (Aldol condensation). | Do not exceed pH 10. Keep temperature < 5 °C during neutralization. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 538972, 2-Acetylimidazole. Retrieved October 26, 2023, from [Link].

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

-

Bordwell, F. G. (n.d.). pKa Table. Retrieved October 26, 2023, from [Link].

Sources

Application Note & Protocols: Synthesis of Bioactive Imidazole-Based Chalcones via Condensation Reactions of 1-(1H-imidazol-2-yl)ethan-1-one with Aldehydes

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of imidazole-based chalcones through the condensation reaction of 1-(1H-imidazol-2-yl)ethan-1-one with various aromatic aldehydes. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth mechanistic insights, step-by-step experimental procedures, and data interpretation guidelines.

Introduction: The Significance of Imidazole-Based Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are prominent scaffolds in medicinal chemistry.[3][4][5] The incorporation of an imidazole moiety into the chalcone framework often enhances the pharmacological profile of the resulting molecule.[1][6] The imidazole ring, a privileged heterocycle in drug discovery, is present in numerous clinically used drugs and is known to interact with various biological targets.[6] The combination of these two pharmacophores in imidazole-based chalcones has led to the discovery of potent agents with diverse therapeutic potential, including tubulin polymerization inhibitors for cancer therapy and inhibitors of fungal ergosterol biosynthesis.[1][7][8]

The synthesis of these valuable compounds is primarily achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between a ketone and an aldehyde.[9][10][11] This guide will focus on the practical application of this reaction for the synthesis of a library of imidazole-based chalcones, providing the necessary details for successful and reproducible outcomes.

Mechanistic Overview: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[10] In the context of this application note, 1-(1H-imidazol-2-yl)ethan-1-one possesses acidic α-hydrogens on the methyl group, making it the nucleophilic component after deprotonation. The aromatic aldehydes, lacking α-hydrogens, serve as the electrophilic partners.

The reaction proceeds through a three-step mechanism:

-

Enolate Formation: A base, typically a hydroxide, deprotonates the α-carbon of 1-(1H-imidazol-2-yl)ethan-1-one to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the imidazole-based chalcone. The formation of the conjugated system is the thermodynamic driving force for this elimination step.

Figure 1: General workflow of the Claisen-Schmidt condensation.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents and solvents should be of analytical grade or higher. Aromatic aldehydes can be sourced commercially or synthesized.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Safety Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydroxide is corrosive and should be handled with care.

General Procedure for the Synthesis of Imidazole-Based Chalcones

This protocol is a general guideline and may require optimization for specific aldehyde substrates.

Materials:

-

1-(1H-imidazol-2-yl)ethan-1-one

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(1H-imidazol-2-yl)ethan-1-one (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a minimal amount of methanol or ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aldehyde. A precipitate may form as the product is synthesized.

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold water to remove any residual sodium hydroxide and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.

Example Protocol: Synthesis of (E)-1-(1H-imidazol-2-yl)-3-phenylprop-2-en-1-one

Materials:

-

1-(1H-imidazol-2-yl)ethan-1-one (1.22 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Sodium hydroxide (0.8 g) dissolved in water (2 mL)

-

Ethanol (20 mL)

Procedure:

-

Dissolve 1-(1H-imidazol-2-yl)ethan-1-one and benzaldehyde in ethanol in a 100 mL round-bottom flask.

-

Cool the flask in an ice bath and add the sodium hydroxide solution dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Collect the resulting yellow precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to afford pure (E)-1-(1H-imidazol-2-yl)-3-phenylprop-2-en-1-one as a crystalline solid.

Data and Characterization

The synthesized chalcones should be characterized by standard analytical techniques to confirm their structure and purity.

| Compound | Aldehyde Used | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | C₁₂H₁₀N₂O | 85-95 | 145-147 |

| 2 | 4-Chlorobenzaldehyde | C₁₂H₉ClN₂O | 80-90 | 178-180 |

| 3 | 4-Methoxybenzaldehyde | C₁₃H₁₂N₂O₂ | 82-92 | 160-162 |

| 4 | 4-Nitrobenzaldehyde | C₁₂H₉N₃O₃ | 75-85 | 210-212 |

Table 1: Representative examples of synthesized imidazole-based chalcones with typical yields and melting points.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the imidazole ring protons, the aromatic protons of the aldehyde-derived ring, and the vinylic protons of the α,β-unsaturated system. The coupling constant between the vinylic protons (typically 15-16 Hz) confirms the E-configuration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 180-190 ppm), the vinylic carbons, and the carbons of the aromatic and imidazole rings.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the conjugated carbonyl group (C=O) around 1640-1660 cm⁻¹ and a band for the C=C double bond around 1580-1620 cm⁻¹.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized compound.

Applications in Drug Discovery: A Workflow

The synthesized library of imidazole-based chalcones can be screened for various biological activities, providing a platform for the discovery of new therapeutic agents.

Figure 2: A typical workflow for the application of synthesized chalcones in drug discovery.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Inactive aldehyde, insufficient base, or too short reaction time. | Check the purity of the aldehyde. Increase the amount of base or the reaction time. Gentle heating may be required for less reactive aldehydes. |

| Oily product instead of solid | Impurities, or the product has a low melting point. | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify by column chromatography. |

| Multiple spots on TLC | Incomplete reaction, side reactions, or product degradation. | Monitor the reaction closely and stop it once the starting materials are consumed. Adjust reaction conditions (temperature, base concentration) to minimize side products. |

Table 2: Common troubleshooting tips for the synthesis of imidazole-based chalcones.

Conclusion